tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a thiazolo[4,5-c]pyridine ring system, and a tert-butyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolo[4,5-c]pyridine derivatives .
Scientific Research Applications
tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-c]pyridine derivatives and trifluoromethyl-substituted organic molecules. Examples include:
- 2-(Trifluoromethyl)-thiazolo[4,5-c]pyridine
- tert-Butyl 2-(trifluoromethyl)-pyridine-5-carboxylate
Uniqueness
The presence of both the trifluoromethyl group and the thiazolo[4,5-c]pyridine ring system makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15F3N2O2S |
---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H15F3N2O2S/c1-11(2,3)19-10(18)17-5-4-8-7(6-17)16-9(20-8)12(13,14)15/h4-6H2,1-3H3 |
InChI Key |
AAXACLYIYZGJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
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